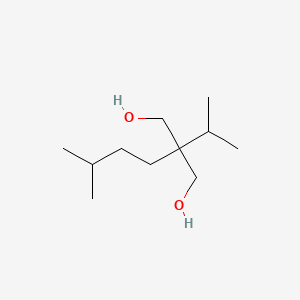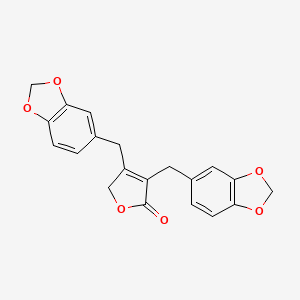
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Overview
Description
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propionate ester. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Mechanism of Action
Target of Action
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, also known as (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate, is a compound that finds large applications in synthetic organic chemistry . The primary targets of this compound are organic compounds where it introduces the tert-butoxycarbonyl group .
Mode of Action
The mode of action of this compound involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. The introduction of the tert-butoxycarbonyl group into these compounds can lead to a variety of downstream effects, including increased molecular solubility and reduced aggregation-caused self-quenching of excitons in neat films .
Pharmacokinetics
The use of flow microreactor systems in its synthesis suggests that the compound’s adme (absorption, distribution, metabolism, and excretion) properties may be influenced by these systems . The impact on bioavailability is yet to be determined.
Result of Action
The result of the action of this compound is the creation of organic compounds with increased molecular solubility and reduced aggregation-caused self-quenching of excitons . This can lead to the development of efficient solution-processed organic light-emitting diodes (OLEDs) .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, the use of flow microreactor systems in the synthesis of this compound suggests that the physical and chemical conditions within these systems could impact the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the silyl-protected intermediate. This intermediate can then be esterified with ethyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, minimizing waste and improving reaction yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a corresponding silanol or silanone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol or silanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-(-)-2-(trimethylsilyloxy)propionate
- Ethyl (S)-(-)-2-(triisopropylsilyloxy)propionate
- Ethyl (S)-(-)-2-(tert-butyldiphenylsilyloxy)propionate
Uniqueness
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and stability. This makes it an excellent protecting group for hydroxyl functionalities, offering greater resistance to acidic and basic conditions compared to other silyl ethers.
Properties
IUPAC Name |
ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBAXFIJEBLKRZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450140 | |
| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106513-42-2 | |
| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



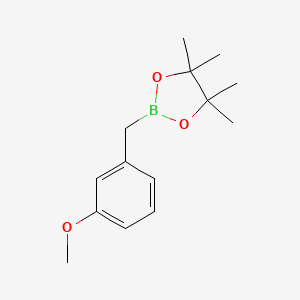
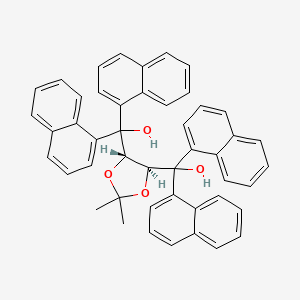
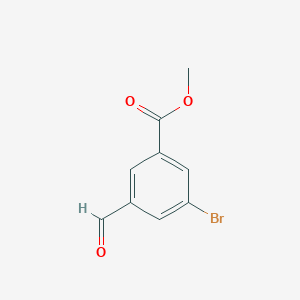
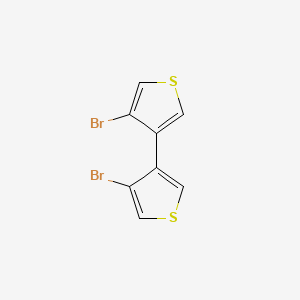
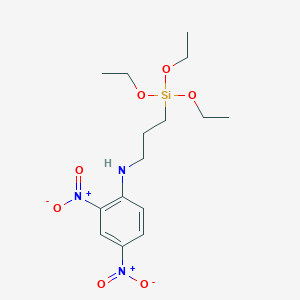
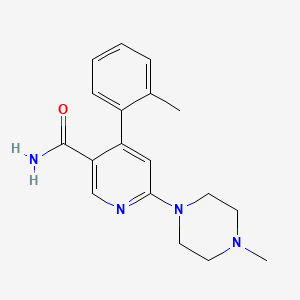
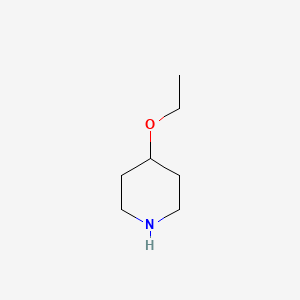

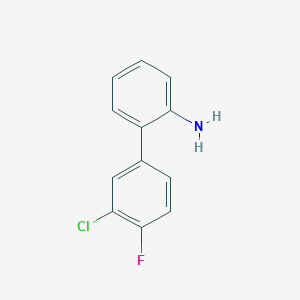
![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
